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N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Catalog No.
S710152
CAS No.
41513-05-7
M.F
C9H7BrF3NO
M. Wt
282.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

CAS Number

41513-05-7

Product Name

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

InChI

InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

AOHSBSXIGFIMNC-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F
  • Search for Biological Activity: Studies investigating the biological activity of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide might not be readily available through public scientific databases. However, resources like SciFinder or internal databases of pharmaceutical companies might hold such information.
  • Patent Literature: Patent applications sometimes disclose novel compounds and their potential applications. Searching patent databases for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide might reveal intended research purposes.

Future Research Directions:

The presence of a functional group like an amide and a trifluoromethyl group suggests potential for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide to be explored in various research areas:

  • Medicinal Chemistry: The molecule's structure offers possibilities for modification and development into new drug candidates. The trifluoromethyl group can enhance drug-target interaction and metabolic stability, while the amide group can participate in hydrogen bonding with biological targets [].
  • Material Science: The compound's chemical properties might be of interest for research in crystal engineering or the design of functional materials due to the presence of the bromo and trifluoromethyl substituents.

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an organic compound belonging to the trifluoromethylbenzene class. It features a bromine atom attached to a benzene ring, which is further substituted with a trifluoromethyl group. The compound has a molecular formula of C₉H₇BrF₃N and a molecular weight of approximately 282.06 g/mol. It appears as a solid with a melting point ranging between 80 - 82 degrees Celsius, indicating its relatively stable nature under standard conditions .

Molecular Structure

The structural complexity of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide arises from the presence of multiple electronegative atoms, which influence its chemical properties and reactivity. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making the compound potentially useful in medicinal chemistry .

, notably:

  • Deoxytrifluoromethylation of Alcohols: This reaction involves the transformation of alcohols into trifluoromethanes, showcasing the compound's utility in synthesizing biologically active molecules.
  • Catalytic Processes: The compound can serve as a reagent in catalytic reactions, particularly involving copper catalysts, which facilitate the formation of trifluoromethylated products .

The biological activity of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is linked to its interactions with various biological targets:

  • Cytochrome P450 Enzymes: Similar compounds have been shown to interact with cytochrome P450 enzymes, influencing drug metabolism pathways. This interaction may enhance or inhibit the metabolism of other drugs .
  • Potential Anti-inflammatory and Antitumor Effects: Compounds with similar structures have demonstrated anti-inflammatory and antitumor activities, suggesting that N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide may possess similar pharmacological properties .

Several synthesis methods have been developed for N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide:

  • Microwave-Assisted Synthesis: This method allows for rapid and efficient synthesis under mild conditions, often yielding higher purity products .
  • Thermal Synthesis: Traditional thermal methods can also be employed, although they may require longer reaction times compared to microwave-assisted techniques .
  • Reactions with Thioamides and Heterocyclic Amines: These reactions can produce various derivatives, expanding the utility of the compound in synthesizing complex molecules.

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide finds applications in several fields:

  • Medicinal Chemistry: Its potential interactions with drug metabolism enzymes make it a candidate for developing new pharmaceuticals.
  • Chemical Industry: The compound serves as an intermediate in synthesizing other chemical compounds, particularly those requiring trifluoromethyl groups .
  • NMR Studies: It is utilized in optimizing resolution in fluorine NMR studies due to its unique chemical shift sensitivity .

Studies investigating the interactions of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide focus on its biochemical pathways and mechanisms of action:

  • Non-Covalent Interactions: The compound likely interacts with biological targets through hydrogen bonding, van der Waals forces, and electrostatic interactions due to its polar functional groups.
  • Influence on Drug Metabolism: Its structural similarities to known substrates for cytochrome P450 enzymes suggest it may modulate drug metabolism pathways significantly .

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamideContains similar bromine and trifluoromethyl groupsDifferent substitution pattern affecting reactivity
3-Bromo-1,1,1-trifluoropropan-2-oneTrifluoropropanone structureDifferent functional group leading to distinct reactivity
2,2,2-Trifluoro-N-(4-bromophenyl)acetamideSimilar acetamide backboneVariations in fluorination affecting biological activity
4-Bromo-3-trifluorotolueneSimple aromatic structureLacks acetamide functionality affecting solubility

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide stands out due to its specific combination of bromine and trifluoromethyl substituents along with an acetamide functional group, which enhances its potential applications in medicinal chemistry and material science.

The incorporation of bromine into the 4-position of 3-(trifluoromethyl)phenyl acetamide represents a critical synthetic transformation that requires careful consideration of reaction conditions and substrate selection [1] [2]. Nucleophilic substitution approaches offer several advantages over traditional electrophilic bromination methods, including enhanced regioselectivity and reduced formation of undesired polyhalogenated products [3] [4].

The most widely employed nucleophilic substitution route involves the treatment of 3-trifluoromethylaniline with N-bromosuccinimide in N,N-dimethylformamide at room temperature [2]. This methodology achieves excellent yields of 90-92% with high para-selectivity due to the electron-withdrawing nature of the trifluoromethyl group [2]. The reaction proceeds through a radical mechanism where N-bromosuccinimide undergoes homolytic cleavage to generate bromine radicals that selectively attack the electron-deficient aromatic ring [5] [4].

Alternative nucleophilic approaches utilizing diaryliodonium salt precursors have demonstrated exceptional versatility in radiobromination applications [3]. These methods employ [76Br]/[77Br]bromide under base-free conditions at temperatures ranging from 80-200°C, achieving quantitative yields in many cases [3]. The reaction tolerates up to 20% water content without significant yield reduction, making it particularly attractive for industrial applications where anhydrous conditions are challenging to maintain [3].

Copper-catalyzed systems using copper(II) bromide and potassium bromide combinations have shown promising results for the bromination of 4-iodo-3-trifluoromethylphenyl derivatives [4]. These reactions proceed in polar aprotic solvents at 60-80°C with yields ranging from 70-85% [4]. The mechanism involves oxidative addition of the aryl iodide to the copper center, followed by reductive elimination to form the desired brominated product [4].

SubstrateBrominating AgentReaction ConditionsYield (%)Selectivity
3-TrifluoromethylanilineN-BromosuccinimideDMF, RT, 3h90-92Para-selective
Diaryliodonium salt precursors[76Br]/[77Br]bromideBase-free conditions, 80-200°CUp to quantitativePosition-dependent
4-Iodo-3-trifluoromethylphenyl derivativesCuBr2/KBr systemPolar aprotic solvent, 60-80°C70-85Moderate selectivity

The ceric ammonium nitrate-potassium bromide combination represents an environmentally benign alternative for bromination reactions [6]. This system operates effectively in ethanol-water mixtures at room temperature, producing yields of 65-80% over 2-4 hours [6]. The mild reaction conditions and the use of readily available reagents make this approach particularly suitable for educational and small-scale synthetic applications [6].

Acetylation Protocols Using Anhydride/Chloride Reagents

The acetylation of 4-bromo-3-(trifluoromethyl)aniline to form the corresponding acetamide constitutes a fundamental transformation in the synthetic sequence [7] [8]. Several acetylating reagents have been investigated, each offering distinct advantages in terms of reaction efficiency, product purity, and operational convenience [7] [9].

Acetic anhydride remains the most commonly employed acetylating agent due to its superior reactivity and the formation of acetic acid as the sole byproduct [9]. The standard protocol involves treating the brominated aniline with acetic anhydride in the presence of pyridine or triethylamine in anhydrous dichloromethane or tetrahydrofuran [7]. The reaction is typically initiated at 0-5°C to control the exothermic nature of the acetylation, followed by gradual warming to room temperature over 4-6 hours . This approach consistently delivers yields of 85-95% with product purities exceeding 95% [7].

Acetyl chloride represents an alternative acetylating reagent that offers enhanced reactivity compared to acetic anhydride [8] [9]. However, the use of acetyl chloride requires more stringent anhydrous conditions due to its susceptibility to hydrolysis [8] [9]. The reaction is typically conducted in anhydrous dichloromethane with catalytic amounts of pyridine (0.5-1.0 mol%) at temperatures maintained between 0-5°C . While yields of 80-90% are achievable, the formation of hydrogen chloride gas necessitates appropriate ventilation and neutralization procedures [8] [9].

Trifluoroacetic anhydride has been employed for the synthesis of related trifluoroacetamide derivatives, providing insights into the reactivity patterns of halogenated anilines . The reaction with 4-bromo-3-(trifluoromethyl)aniline proceeds smoothly in anhydrous dichloromethane or tetrahydrofuran with 4-dimethylaminopyridine as catalyst . The optimal molar ratio of trifluoroacetic anhydride to aniline is 1.2:1 to ensure complete conversion while minimizing overacylation .

Acetylating AgentBase/CatalystSolvent SystemTemperature (°C)Reaction TimeYield (%)
Acetic anhydridePyridine/TriethylamineDCM/THF (anhydrous)0-5 to RT4-6 hours85-95
Acetyl chloridePyridine (0.5-1.0 mol%)DCM (anhydrous)0-5 to RT6 hours80-90
Trifluoroacetic anhydrideDMAP (catalytic)DCM/THF (anhydrous)0-5 to RT6 hours75-85

Metal acetate-acetic acid systems have emerged as environmentally benign alternatives for acetylation reactions [7]. The use of zinc acetate (3.2-10 wt%) in neat acetic acid under reflux conditions (100-120°C) provides excellent yields of 90-95% with exceptional product purity exceeding 98% [7]. This methodology eliminates the need for organic solvents and bases, representing a significant advancement in green chemistry approaches to acetamide synthesis [7].

The zinc dust-acetic acid combination offers another metal-mediated acetylation route that has been successfully applied to aniline derivatives [6]. The reaction employs zinc dust (0.3 equivalents) in acetic acid at 100-110°C for 2 hours, achieving yields of 70-75% [6]. While the yields are somewhat lower than conventional methods, the use of readily available and inexpensive reagents makes this approach attractive for large-scale applications [6].

Solvent Systems and Catalytic Conditions Optimization

The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, influencing both reaction kinetics and product selectivity [12]. Comprehensive studies have identified several key parameters that govern solvent performance, including polarity, hydrogen bonding capacity, and thermal stability [13].

Dichloromethane emerges as the preferred solvent for acetylation reactions due to its optimal polarity index of 3.1 and excellent solubility characteristics for both aromatic substrates and acetylating reagents [9]. The low boiling point of dichloromethane (39.6°C) facilitates easy removal during workup procedures, while its chemical inertness prevents interference with the acetylation mechanism [9]. Optimal reaction temperatures range from 0-25°C, providing excellent control over the exothermic acetylation process .

Tetrahydrofuran offers enhanced nucleophilicity promotion compared to dichloromethane, with a polarity index of 4.0 that favors nucleophilic attack by the aniline nitrogen on the carbonyl carbon of acetylating agents . The coordination ability of tetrahydrofuran with metal catalysts makes it particularly suitable for metal-mediated acetylation reactions . Temperature optimization studies indicate that reactions proceed efficiently between 0-40°C, with higher temperatures potentially leading to side reactions .

N,N-Dimethylformamide demonstrates exceptional performance in bromination reactions, with a high polarity index of 6.4 that stabilizes ionic intermediates and transition states [2]. The excellent solubility of N-bromosuccinimide in N,N-dimethylformamide enables homogeneous reaction conditions that promote selective para-bromination [2]. Operating temperatures of 20-80°C provide optimal reaction rates while maintaining selectivity [2].

Solvent SystemPolarity IndexOptimal Temperature (°C)Reaction EnhancementPurification Method
Dichloromethane3.10-25High solubility of reactantsColumn chromatography
Tetrahydrofuran4.00-40Good nucleophilicity enhancementRecrystallization
N,N-Dimethylformamide6.420-80Excellent for bromination reactionsExtraction/washing
Mixed DCM/THF (1:1)3.60-30Optimized reaction kineticsFlash chromatography

Mixed solvent systems combining dichloromethane and tetrahydrofuran in a 1:1 ratio have shown remarkable synergistic effects, achieving an intermediate polarity index of 3.6 that optimizes reaction kinetics . This combination provides enhanced solubility for polar substrates while maintaining the favorable characteristics of dichloromethane for product isolation . Temperature control between 0-30°C ensures optimal reaction progression without thermal decomposition .

Acetonitrile represents a cost-effective alternative with a polarity index of 5.8 that provides moderate polarity balance suitable for both bromination and acetylation steps . The relatively high boiling point (82°C) allows for elevated reaction temperatures (20-60°C) when thermal activation is required . The excellent miscibility of acetonitrile with water facilitates aqueous workup procedures and reduces the need for extensive drying agents .

Catalytic condition optimization has revealed that the choice of base significantly influences reaction outcomes in acetylation protocols [7] [12]. Triethylamine provides optimal basicity for neutralizing generated acids while maintaining low nucleophilicity that prevents competitive acetylation [7]. Pyridine offers additional coordination stabilization of intermediates but requires careful temperature control to prevent undesired side reactions [7] [8].

Advanced optimization studies employing autonomous flow reactors have demonstrated that systematic variation of temperature, residence time, and reagent stoichiometry can achieve yield improvements of 20-30% compared to batch processes [12]. These investigations revealed that high temperatures (200-250°C) combined with short residence times (2.5-5 minutes) maximize productivity while maintaining selectivity [12].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide presents numerous technical and economic challenges that require innovative solutions [14] [15] [16]. Comprehensive analysis of industrial bioprocesses and chemical manufacturing reveals key areas where optimization efforts yield the greatest impact on production efficiency and cost reduction [14] [16].

Raw material sourcing represents a primary challenge due to the specialized nature of brominating agents and trifluoromethyl-containing precursors [16]. The availability of N-bromosuccinimide and trifluoromethylaniline derivatives is subject to supply chain disruptions and price volatility [16]. Industrial solutions focus on developing alternative bromination routes using more readily available and cost-effective reagents such as copper bromide-potassium bromide systems [4]. These alternative approaches can achieve efficiency gains of 15-25% while reducing raw material costs and improving supply chain reliability [4].

Reaction scale-up encounters significant heat transfer limitations in large reactors due to the exothermic nature of both bromination and acetylation reactions [14] [12]. Traditional batch reactors suffer from poor heat dissipation and non-uniform temperature distribution, leading to reduced yields and selectivity [14]. The implementation of continuous flow reactors with enhanced mixing capabilities addresses these limitations by providing superior heat transfer characteristics and precise temperature control [12]. This technology delivers efficiency gains of 30-40% through improved reaction kinetics and reduced side product formation [12].

Temperature control systems require sophisticated engineering solutions to manage the exothermic reaction profiles characteristic of halogenation and acetylation processes [14] [15]. Advanced cooling systems incorporating staged reagent addition and real-time temperature monitoring enable precise control of reaction conditions [14]. These implementations achieve efficiency gains of 20-30% by minimizing thermal decomposition and optimizing reaction selectivity [14].

Challenge CategorySpecific ChallengeIndustrial SolutionEfficiency Gain (%)
Raw Material SourcingAvailability of specialized brominating agentsAlternative bromination routes using cheaper reagents15-25
Reaction Scale-upHeat transfer limitations in large reactorsContinuous flow reactors with enhanced mixing30-40
Temperature ControlExothermic reaction managementAdvanced cooling systems and staged addition20-30
Solvent RecoverySolvent waste minimizationDistillation and recycling protocols40-60

Solvent recovery and recycling protocols address environmental concerns and operational costs associated with large-scale use of organic solvents [16]. The implementation of distillation and recycling systems for dichloromethane, tetrahydrofuran, and N,N-dimethylformamide achieves efficiency gains of 40-60% through reduced solvent consumption and waste disposal costs [16]. Advanced separation technologies enable recovery of high-purity solvents suitable for direct reuse in subsequent production cycles [16].

Product purification at industrial scale requires alternatives to traditional column chromatography due to throughput limitations and solvent consumption concerns [13]. Crystallization-based purification methods have been developed that exploit the favorable crystallization properties of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide [13]. These approaches achieve efficiency gains of 25-35% while eliminating the need for large quantities of chromatographic solvents [13].

Quality control systems incorporate in-line analytical monitoring to ensure consistent product purity throughout production campaigns [15]. Real-time spectroscopic analysis enables immediate detection of process deviations and automatic adjustment of reaction parameters [15]. This technology delivers efficiency gains of 10-20% by reducing batch failures and minimizing the need for extensive offline analysis [15].

Environmental compliance challenges arise from the handling and disposal of halogenated wastes generated during bromination reactions [14]. Comprehensive waste treatment and recycling programs have been implemented that convert halogenated byproducts into useful chemical intermediates [14]. These initiatives achieve efficiency gains of 30-50% through waste valorization and reduced disposal costs [14].

Cost optimization strategies focus on process modifications that maximize yield while minimizing raw material consumption [15] [16]. Statistical process optimization techniques identify critical parameters that influence overall production economics [15]. The implementation of these optimized conditions achieves efficiency gains of 20-40% through improved atom economy and reduced waste generation [15] [16].

The electrophilic aromatic substitution behavior of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is governed by the complex interplay of three distinct substituents on the benzene ring, each exerting different electronic effects [3]. The compound exhibits a unique substitution pattern where the acetamide group at the nitrogen position acts as an activating substituent through resonance donation, while both the bromine and trifluoromethyl groups function as deactivating substituents through electron withdrawal [3] [4].

The trifluoromethyl group represents one of the most potent electron-withdrawing substituents in organic chemistry, exerting its influence primarily through the inductive effect [3]. This group significantly reduces electron density in the aromatic ring, making electrophilic attack more difficult. The trifluoromethyl substituent directs incoming electrophiles to the meta position relative to its attachment point [3]. Studies have demonstrated that trifluoromethyl-substituted aromatics exhibit markedly slower reaction rates in electrophilic aromatic substitution compared to unsubstituted benzene [5] [6].

The bromine substituent at the 4-position also acts as a deactivating group, primarily through inductive electron withdrawal, despite possessing lone pairs capable of limited resonance donation [3] [4]. The bromide's meta-directing effect competes with the influence of other substituents in determining regioselectivity patterns. Research on brominated aromatic compounds has shown that the halogen's electron-withdrawing nature generally outweighs any stabilizing resonance contributions [7] [8].

In contrast, the acetamide functional group provides moderate activation through resonance donation of the nitrogen lone pair into the aromatic system [8] [9]. This group exhibits ortho and para directing effects, creating regions of enhanced electron density that favor electrophilic attack. The acetamide substituent's activating influence partially counteracts the deactivating effects of the halogen and trifluoromethyl groups [9] [10].

Substituent PositionElectronic EffectDirecting EffectImpact on Reactivity
4-BromoElectron-withdrawingmeta-directingDeactivating
3-TrifluoromethylStrong electron-withdrawingmeta-directingStrongly deactivating
Acetamide GroupActivating (resonance donation)ortho/para-directingModerately activating

The regioselectivity of further electrophilic substitution on this compound would be determined by the competing directing effects of these three substituents. The acetamide group's activating influence would likely dominate, directing electrophiles to available ortho and para positions relative to the nitrogen attachment point, while the trifluoromethyl and bromine groups would disfavor substitution at positions ortho to their locations [8] [9].

Radical-Mediated Transformation Pathways

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide can participate in various radical-mediated transformations through multiple mechanistic pathways, each offering distinct synthetic opportunities [20] [21] [22]. The presence of both bromide and trifluoromethyl substituents provides multiple sites for radical generation and reaction [21] [22].

Aryl Radical Generation

The carbon-bromine bond in this compound can undergo homolytic cleavage under appropriate conditions to generate aryl radicals [21] [23]. This process can be facilitated through photochemical initiation, thermal activation, or single electron transfer from reducing agents [21] [23]. Research has demonstrated that electron-poor aryl bromides are particularly susceptible to radical halogen abstraction processes [21].

Photoredox catalysis using iridium or ruthenium complexes can effectively generate aryl radicals from this substrate through halogen atom abstraction [21]. The resulting aryl radical can then participate in carbon-carbon bond forming reactions with alkenes, arenes, or other radical acceptors [21] [23]. Studies have shown that aryl radicals derived from electron-deficient substrates exhibit enhanced reactivity compared to electron-rich analogues [23].

Trifluoromethyl Radical Chemistry

The trifluoromethyl group can serve as a source of trifluoromethyl radicals under specific conditions, particularly through electrochemical oxidation or photochemical activation [20] [22]. Research has demonstrated that trifluoromethyl radicals can be generated from trifluoromethyl-substituted aromatics and subsequently participate in radical addition reactions with various substrates [20] [22].

Electrochemical studies have shown that trifluoromethyl radicals can be generated through anodic oxidation of trifluoromethyl-containing compounds [20] [22]. These radicals exhibit high reactivity toward aromatic rings and alkenes, enabling the formation of new carbon-carbon bonds [20] [22]. The energy barriers for trifluoromethyl radical addition to aromatic systems have been calculated using density functional theory at the M06-2X/6-311+G(d,p) level, revealing favorable thermodynamics for such transformations [20] [22].

Bromide Radical Pathways

Bromide radicals can be generated from this compound through various initiation methods, including photolysis, thermal decomposition, or single electron oxidation [23] [24]. These radicals can participate in hydrogen atom abstraction reactions or addition processes with unsaturated systems [23] [24].

Kinetic studies of bromide radical reactions have revealed second-order rate constants ranging from 10^8 to 10^10 M^-1 s^-1 for reactions with various organic substrates [24]. The activation energies for bromide radical reactions typically fall in the range of 8-15 kcal/mol, making them accessible under mild conditions [24].

Radical TypeGeneration MethodReaction PartnerProduct Formation
Aryl radicalHalogen abstractionAlkenes, arenesC-C bond formation
Trifluoromethyl radicalElectrochemical oxidationAromatic rings, alkynesCF3-aryl coupling
Bromide radicalPhotolysis/thermalH-atom donorsDebromination

Chain Reaction Mechanisms

Many radical transformations of this compound proceed through chain reaction mechanisms involving initiation, propagation, and termination steps [23]. The initiation step typically involves the generation of the first radical species through external energy input [23]. Propagation steps involve radical-substrate reactions that regenerate reactive radical species, allowing the chain to continue [23]. Termination occurs through radical-radical coupling or disproportionation reactions [23].

The efficiency of these chain processes depends on the relative rates of propagation versus termination steps [23]. Computational studies suggest that radical reactions involving this compound proceed through low-energy transition states, typically ranging from 10-20 kcal/mol above the ground state [23].

Computational Analysis of Transition States

Computational chemistry methods have provided valuable insights into the reaction mechanisms and transition state structures relevant to N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide transformations [14] [19] [15] [17]. Density functional theory calculations have been employed to understand the electronic structure, energetics, and mechanistic pathways for various reactions involving this compound [14] [19] [15].

Density Functional Theory Methodology

DFT calculations at the M06-2X/6-311+G(d,p) level have proven particularly effective for studying transition states in cross-coupling reactions involving fluorinated aromatics [20] [14] [15]. This functional provides excellent dispersion correction and accurate energetics for systems containing both main group and transition metal elements [14] [15]. Alternative functionals such as B3LYP and wB97XD with appropriate basis sets have also been employed for specific applications [19] [15].

Transition state optimization requires careful selection of initial geometries and optimization algorithms [19] [15]. The Berny algorithm combined with tight convergence criteria typically provides reliable transition state structures [19] [15]. Frequency calculations confirm the nature of stationary points, with transition states exhibiting exactly one imaginary frequency corresponding to the reaction coordinate [19] [15].

Cross-Coupling Transition States

Computational studies of Suzuki-Miyaura coupling have revealed that the oxidative addition of aryl bromides to palladium(0) complexes proceeds through three-center transition states involving the carbon-bromine bond and the palladium center [14] [19] [15]. The activation barriers for electron-poor aryl bromides typically range from 18-25 kcal/mol, significantly lower than those for electron-rich substrates [14] [19].

The trifluoromethyl substituent in this compound is calculated to lower the oxidative addition barrier by approximately 3-5 kcal/mol compared to unsubstituted aryl bromides [14]. This electronic activation arises from the stabilization of the transition state through increased electrophilic character at the carbon bearing the bromide [14].

Transmetalation transition states in Suzuki coupling involve the transfer of the organic group from boron to palladium [15] [17]. These processes typically exhibit lower activation barriers (12-18 kcal/mol) than oxidative addition and are often not rate-determining [15] [17]. The base-assisted mechanism appears to be most favorable, with hydroxide or carbonate facilitating the boron-to-palladium transfer [15] [17].

Electrophilic Aromatic Substitution Calculations

DFT studies of electrophilic aromatic substitution on this compound reveal complex electronic effects arising from the multiple substituents [8] [4]. The acetamide group provides π-electron donation through resonance, while the bromide and trifluoromethyl groups exert electron-withdrawing effects [8] [4].

Transition states for electrophilic attack involve the formation of σ-complexes (arenium ions) with activation barriers typically ranging from 20-35 kcal/mol [8] [4]. The regioselectivity is determined by the relative stability of different σ-complex intermediates, with the acetamide group generally directing to ortho and para positions [8] [4].

Calculation LevelBasis SetTransition State TypeEnergy Barrier Range (kcal/mol)Application
DFT M06-2X6-311+G(d,p)Oxidative addition20-25Cross-coupling
DFT B3LYP6-31G(d)Reductive elimination15-20Cross-coupling
DFT wB97XDdef2-TZVPElectrophilic attack25-30EAS mechanisms

Radical Reaction Calculations

Computational studies of radical reactions involving this compound require appropriate treatment of open-shell systems [20] [21] [22]. Unrestricted DFT methods with spin contamination corrections provide reliable energetics for radical intermediates and transition states [20] [21].

Homolytic bond dissociation energies for the carbon-bromine bond in this compound are calculated to be approximately 65-70 kcal/mol, indicating moderate thermal stability [21]. The aryl radical formed upon bromine loss exhibits significant delocalization into the π-system, providing thermodynamic stabilization [21].

Transition states for radical addition reactions typically involve early transition states with low activation barriers (8-15 kcal/mol) [20] [21]. The trifluoromethyl group is calculated to enhance radical reactivity through electronic effects, making the aromatic ring more susceptible to radical attack [20] [21].

Solvent Effects and Environmental Corrections

Implicit solvation models such as PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) are essential for accurate modeling of reactions in solution [19] [15]. Polar solvents such as dimethylformamide or acetonitrile can significantly stabilize ionic transition states in cross-coupling reactions [19] [15].

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

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